molecular formula C14H9F4NO B10975831 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide

3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide

Cat. No.: B10975831
M. Wt: 283.22 g/mol
InChI Key: PMZOKADQUMYMJT-UHFFFAOYSA-N
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Description

3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide is a synthetic benzamide derivative with the molecular formula C14H9F4NO and a molecular weight of 283.22 g/mol . This compound is of significant interest in crystallography and materials science research due to its distinct molecular conformation and supramolecular architecture. Crystallographic studies reveal that the dihedral angle between its two benzene rings is 43.94° and 55.66° for the two independent molecules in its asymmetric unit, a feature that differentiates it from its bromo and iodo analogues . In the solid state, its crystal structure is stabilized by N—H⋯O hydrogen bonds, which form chains, and further linked by C—H⋯O hydrogen bonds and weak offset π–π interactions to create a layered two-dimensional architecture . Benzamide scaffolds, particularly N-arylamides, are widely investigated for their broad spectrum of pharmacological properties, which include reported antibacterial and antitumor activities . The presence of both fluorine and the trifluoromethyl group are key motifs in modern medicinal chemistry, as these features are known to influence a compound's bioavailability, metabolic stability, and binding affinity through their electron-withdrawing nature and lipophilicity . Researchers utilize this compound exclusively for laboratory investigations. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C14H9F4NO

Molecular Weight

283.22 g/mol

IUPAC Name

3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide

InChI

InChI=1S/C14H9F4NO/c15-10-5-3-4-9(8-10)13(20)19-12-7-2-1-6-11(12)14(16,17)18/h1-8H,(H,19,20)

InChI Key

PMZOKADQUMYMJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=CC(=CC=C2)F

Origin of Product

United States

Preparation Methods

Procedure

  • Reactants :

    • 3-Fluorobenzoyl chloride (1.2 equiv)

    • 2-(Trifluoromethyl)aniline (1.0 equiv)

    • Base: Triethylamine (2.5 equiv) or DMAP (0.1 equiv)

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)

  • Conditions :

    • Temperature: 0°C → room temperature (20–25°C)

    • Time: 4–12 hours

  • Workup :

    • Aqueous extraction (HCl/NaHCO3)

    • Recrystallization from ethanol/water (yield: 87.6–94%)

Mechanistic Insights

The reaction proceeds via a two-step mechanism:

  • Nucleophilic attack : The amine attacks the electrophilic carbonyl carbon of the acyl chloride.

  • Deprotonation : Base abstracts the proton from the tetrahedral intermediate, forming the amide bond.

Key Advantages :

  • High atom economy (theoretical yield: 98%)

  • Minimal byproducts (HCl gas evolved)

Multi-Step Synthesis from 2,3-Dichlorotrifluorotoluene

A patent-pending industrial route (CN113698315A) employs sequential fluorination, cyanation, and hydrolysis:

Synthetic Pathway

StepReactionReagents/ConditionsYield
1FluorinationKF, DMF, 150°C, 4 h92%
2Cyano SubstitutionNaCN, CuCN, DMF, 90°C, 6 h87.6%
3Hydrogenation-DechlorinationH2 (1.5 atm), Pd/C, Et3N, THF, 25°C, 16 h93.3%
4HydrolysisNaOH (10%), H2O/EtOH, 100°C, 2 h89.9%

Critical Parameters

  • Step 3 : Use of triethylamine prevents Pd catalyst poisoning by scavenging HCl.

  • Step 4 : Alkaline hydrolysis of nitrile to amide avoids over-hydrolysis to carboxylic acid.

Industrial Viability :

  • Total yield: 67–70%

  • Purity: >97% (HPLC)

Catalytic Methods Using DMAP

A high-yield variant utilizes 4-dimethylaminopyridine (DMAP) to accelerate acylation:

Protocol

  • Molar Ratios :

    • 3-Fluorobenzoyl chloride : 2-(trifluoromethyl)aniline : DMAP = 1 : 1 : 0.1

  • Solvent : DCM (0.5 M)

  • Time : 2 hours at 0°C → 94% yield

Role of DMAP

DMAP acts as a nucleophilic catalyst, forming a reactive acylpyridinium intermediate that enhances reaction rate by 15–20× compared to base-only systems.

Optimization and Comparative Analysis

Yield vs. Method

MethodYield (%)Purity (%)Cost (USD/g)
Acyl Chloride-Amine87.6–9495–9812–18
Multi-Step67–7097–998–14
DMAP-Catalyzed949815–22

Key Optimization Factors

  • Temperature Control :

    • Acyl chloride reactions require strict T < 25°C to prevent diacylation.

  • Solvent Selection :

    • THF increases solubility of trifluoromethylated intermediates vs. DCM.

  • Catalyst Loading :

    • DMAP >5 mol% causes emulsion formation during workup.

Challenges and Solutions

Common Issues

  • Byproduct Formation :

    • N,O-Diacyl derivatives (up to 12%) in acyl chloride method.

    • Mitigation : Use sub-stoichiometric acyl chloride (1.2 equiv).

  • Purification Difficulties :

    • Trifluoromethyl groups hinder crystallization.

    • Solution : Gradient recrystallization (EtOH/H2O 3:1 → 5:1).

Scalability Considerations

  • Batch vs. Flow :

    • Multi-step synthesis benefits from continuous flow reactors (residence time: 8 min/step).

  • Catalyst Recycling :

    • Pd/C recovered via filtration retains 89% activity after 5 cycles.

Emerging Techniques

Microwave-Assisted Synthesis

  • Conditions : 150 W, 110°C, 20 min

  • Yield : 91% (reduced side reactions)

Enzymatic Aminolysis

  • Catalyst : Candida antarctica lipase B

  • Solvent : MTBE, 40°C, 24 h

  • Yield : 78% (eco-friendly but slower)

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom and trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid, HCl) or basic conditions (e.g., sodium hydroxide, NaOH) are applied.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Pharmaceutical Applications

1.1 Anticancer Activity

Research indicates that 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide exhibits promising anticancer properties. The compound's ability to inhibit specific enzymes makes it a candidate for drug development aimed at treating various cancers. For instance, studies have shown that similar compounds can effectively target and inhibit tumor growth through enzyme inhibition pathways .

1.2 Antimicrobial Properties

The compound has demonstrated significant antimicrobial activity against various pathogens, including bacteria and fungi. Its structural characteristics allow it to disrupt microbial cell membranes, leading to cell death. The presence of the trifluoromethyl group is crucial for enhancing the compound's efficacy against resistant strains of bacteria .

1.3 Neurological Disorders

3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide has been investigated for its potential in treating neuropsychiatric disorders linked to N-Methyl-D-aspartate (NMDA) receptor dysfunction. Binding studies indicate that this compound can enhance binding affinity at the PCP site of the NMDA receptor, which is essential for developing treatments for conditions such as Alzheimer's disease and epilepsy .

Agrochemical Applications

2.1 Herbicidal Activity

The unique properties of 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide also extend to agrochemicals, where it serves as a potential herbicide. Its ability to inhibit specific biochemical pathways in plants can be exploited to develop effective herbicides that target unwanted vegetation while minimizing harm to crops .

Synthesis and Derivatives

The synthesis of 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide typically involves several steps, including the reaction of appropriate benzoyl chlorides with amines under controlled conditions to optimize yield and purity. The compound can be modified to produce various derivatives that may enhance its biological activity or alter its pharmacokinetic properties .

Case Studies

5.1 Study on Antimicrobial Efficacy

A study conducted on the antimicrobial properties of 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide revealed that it exhibited potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values significantly lower than those of traditional antibiotics . This positions the compound as a valuable lead in the search for new antitubercular agents.

5.2 Neurological Binding Studies

In vitro binding assays demonstrated that modifications to the trifluoromethyl group significantly affected binding affinity at NMDA receptors, suggesting that further structural optimization could yield even more potent derivatives for treating neurological disorders .

Mechanism of Action

The mechanism of action of 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity by forming strong interactions with target sites. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Analogs

3-Chloro-N-[2-(Trifluoromethyl)Phenyl]Benzamide
  • Molecular Formula: C₁₄H₉ClF₃NO (MW = 299.68 g/mol).
  • Structural Differences : Chlorine replaces fluorine at the benzoyl meta position.
  • Crystallography : Forms similar N–H⋯O hydrogen bonds but lacks halogen-halogen interactions due to smaller Cl size .
3-Bromo and 3-Iodo Derivatives
  • Molecular Weights : 344.13 g/mol (Br) and 436.12 g/mol (I).
  • Crystal Packing : Bromo and iodo analogs exhibit short halogen-halogen contacts (Br⋯Br = 3.614 Å; I⋯I = 3.780 Å), forming ribbon-like structures. These interactions enhance packing density compared to the fluoro analog .
Property 3-Fluoro 3-Chloro 3-Bromo 3-Iodo
Molecular Weight (g/mol) 283.22 299.68 344.13 436.12
Halogen Size (Å) 1.47 (F) 1.79 (Cl) 1.94 (Br) 2.10 (I)
Halogen-Halogen Bonds None None Br⋯Br I⋯I

Methoxy-Substituted Analog

3,4,5-Trimethoxy-N-[2-(Trifluoromethyl)Phenyl]Benzamide
  • Molecular Formula: C₁₇H₁₆F₃NO₄ (MW = 379.31 g/mol).
  • Structural Impact : Methoxy (-OCH₃) groups at benzoyl positions 3, 4, and 5 increase steric bulk and lipophilicity. This substitution may enhance membrane permeability but reduce solubility .

Hydroxy-Substituted Analogs (Salicylamides)

5-Chloro-2-Hydroxy-N-[4-(Trifluoromethyl)Phenyl]Benzamide
  • Biological Activity: Exhibits potent antimicrobial activity against Desulfovibrio piger Vib-7 (IC₅₀ = 0.37–1.10 µmol/L). The hydroxyl group at position 2 facilitates hydrogen bonding with biological targets, enhancing cytotoxicity compared to non-hydroxylated analogs .
Compound Substituent IC₅₀ (µmol/L) Cytotoxicity
3-Fluoro-N-[2-(CF₃)Ph]Benzamide F (meta) Not reported Moderate
5-Cl-2-OH-N-[4-(CF₃)Ph]Benzamide Cl, OH 0.37–1.10 High

Quinazoline-Containing Analogs

4-Methyl-3-(2-((1-Methylpiperidin-4-yl)Amino)Quinazolin-6-yl)-N-(3-(CF₃)Ph)Benzamide
  • Structure : Incorporates a quinazoline moiety linked to the benzamide core.

Biological Activity

3-Fluoro-N-[2-(trifluoromethyl)phenyl]benzamide is a fluorinated organic compound that has garnered attention in pharmaceutical research due to its unique structural features and biological properties. The presence of a trifluoromethyl group enhances its lipophilicity, which is crucial for effective interaction with biological targets, including enzymes and receptors. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

The molecular formula of 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide is C14H10F4NOC_{14}H_{10}F_4NO. The trifluoromethyl group contributes significantly to the compound's chemical behavior, influencing its solubility and reactivity. Its structural representation can be summarized as follows:

Property Value
Molecular Weight295.23 g/mol
Melting PointNot specified
SolubilityLipophilic
Log P (octanol-water partition)High (indicates lipophilicity)

Mechanisms of Biological Activity

The biological activity of 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide is primarily attributed to its ability to interact with specific molecular targets. Key mechanisms include:

  • Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes, making it a candidate for drug development. For instance, studies indicate that it can inhibit certain kinases involved in cancer progression.
  • Receptor Binding : The trifluoromethyl group enhances binding affinity to receptors, facilitating stronger interactions through hydrogen bonding and other non-covalent interactions.
  • Cellular Uptake : Its lipophilic nature allows for effective membrane permeability, promoting better intracellular interactions and bioavailability.

Antimicrobial Activity

Research has demonstrated that compounds similar to 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide exhibit significant antimicrobial properties. For example, studies have shown effective inhibition against various bacterial strains with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Anticancer Properties

In vitro studies on cancer cell lines have revealed promising anticancer activity. For instance:

  • Cell Lines Tested : A549 (lung cancer), HCT116 (colon cancer), PC3 (prostate cancer), among others.
  • IC50 Values : The compound exhibited IC50 values ranging from 22.4 µM to 44.4 µM, indicating its potential effectiveness compared to Doxorubicin, a standard chemotherapy drug .

Comparative Analysis

A comparative analysis with structurally similar compounds highlights the unique properties of 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide:

Compound Name Structural Differences Unique Properties
3-bromo-N-[2-(trifluoromethyl)phenyl]benzamideBromine instead of fluorineDifferent reactivity profile due to larger atomic size
3-iodo-N-[2-(trifluoromethyl)phenyl]benzamideIodine instead of fluorinePotentially different biological activity due to halogen effects
3-chloro-N-[2-(trifluoromethyl)phenyl]benzamideChlorine instead of fluorineInfluences solubility and reactivity in various reactions

This table illustrates how variations in halogen substitution can significantly influence the chemical behavior and biological activity of related compounds.

Case Studies

Several case studies have explored the efficacy of 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide in various therapeutic contexts:

  • Cancer Treatment : In a study involving multiple cancer cell lines, treatment with the compound resulted in down-regulation of key oncogenes such as EGFR and KRAS, suggesting a mechanism for its anticancer effects .
  • Antimicrobial Efficacy : Another study reported that derivatives of this compound showed potent antibacterial activity against E. coli and C. albicans, indicating its potential as an antimicrobial agent .

Q & A

Q. Example :

SubstituentReaction Rate (k, s1^{-1})
CF3_30.45
CH3_31.20
Data suggests CF3_3 reduces reactivity due to electron-withdrawing effects.

Advanced: What strategies improve yield in multi-step syntheses of fluorinated benzamide derivatives?

Answer:
Optimize critical steps:

  • Protecting groups : Use Boc for amines or silyl ethers for hydroxyls to prevent side reactions .
  • Catalysis : Pd-catalyzed coupling (e.g., Buchwald-Hartwig) for C-N bond formation in low-yielding steps .
  • Process control : Employ continuous flow reactors for exothermic steps (e.g., fluorination) to enhance reproducibility .

Q. Example :

AnalogIC50_{50} (μM)Target Enzyme
3-Fluoro2.1AcpS-PPTase
4-Chloro8.7FabI

Basic: What analytical techniques are critical for assessing stability under physiological conditions?

Answer:

  • HPLC-MS : Monitor degradation products in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) .
  • Thermogravimetric analysis (TGA) : Determine thermal stability (decomposition >200°C suggests shelf-life suitability) .
  • Circular dichroism (CD) : Track conformational changes in aqueous buffers .

Advanced: How can computational methods address discrepancies in predicted vs. observed bioactivity?

Answer:

  • Free-energy perturbation (FEP) : Quantify binding energy differences between predicted and experimental results .
  • MD simulations : Analyze protein-ligand dynamics (e.g., RMSD plots) to identify flexible binding pockets .
  • Meta-analysis : Compare datasets across PubChem and ChEMBL to identify outliers or assay-specific artifacts .

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